

# pharmacokinetics and pharmacodynamics of amoxicillin-clavulanate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Amoxicillin and clavulanate potassium*

Cat. No.: *B1260260*

[Get Quote](#)

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Amoxicillin-Clavulanate

## Introduction

Amoxicillin-clavulanate is a combination antibiotic consisting of amoxicillin, a semisynthetic, broad-spectrum aminopenicillin, and clavulanic acid, a  $\beta$ -lactamase inhibitor.[1][2] This formulation extends the antibacterial spectrum of amoxicillin to include many bacteria that have developed resistance through the production of  $\beta$ -lactamase enzymes.[3][4] It is widely utilized in clinical practice for a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.[2][5] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of amoxicillin-clavulanate, intended for researchers, scientists, and professionals in drug development.

## Mechanism of Action

The efficacy of amoxicillin-clavulanate stems from the synergistic action of its two components.

- Amoxicillin: As a  $\beta$ -lactam antibiotic, amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][6] This disruption leads to a compromised cell wall, resulting in cell lysis and death.[3]

- Clavulanic Acid: Many bacteria develop resistance to amoxicillin by producing  $\beta$ -lactamase enzymes, which hydrolyze the  $\beta$ -lactam ring of the antibiotic, rendering it inactive.[2] Clavulanic acid possesses minimal intrinsic antibacterial activity but functions as a potent, mechanism-based  $\beta$ -lactamase inhibitor.[3][6] It binds irreversibly to the active site of many of these enzymes, acting as a "suicide inhibitor" and protecting amoxicillin from degradation.[3]

This combination restores and expands amoxicillin's spectrum of activity against  $\beta$ -lactamase-producing strains of organisms such as *Haemophilus influenzae*, *Moraxella catarrhalis*, *Staphylococcus aureus* (methicillin-sensitive), and some *Enterobacteriaceae*.[2][5]

**Caption:** Synergistic mechanism of amoxicillin and clavulanic acid.

## Pharmacokinetics

Both amoxicillin and clavulanic acid are well-absorbed following oral administration, and their pharmacokinetic profiles are similar, with no significant interaction affecting the parameters of either component.[7][8][9] Oral bioavailability for amoxicillin is approximately 70-90%. [6]

## Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for amoxicillin and clavulanic acid in healthy adult volunteers following oral administration.

| Parameter                             | Amoxicillin                   | Clavulanic Acid               | Reference(s) |
|---------------------------------------|-------------------------------|-------------------------------|--------------|
| Dose (Oral)                           | 250 - 875 mg                  | 62.5 - 125 mg                 | [7][10]      |
| Cmax (mg/L)                           | ~7.5 (for 250mg)              | ~2.5 (for 62.5mg)             | [10]         |
| Tmax (hours)                          | ~1.25                         | ~1.0                          | [10]         |
| AUC <sub>0-inf</sub> (mg·h/L)         | ~21.3                         | ~5.9                          | [10]         |
| Half-life (t <sub>1/2</sub> ) (hours) | ~1.0 - 1.3                    | ~1.0                          | [6][9]       |
| Bioavailability                       | 70 - 90%                      | ~60%                          | [6][9]       |
| Metabolism                            | Slightly hepatic              | More strongly hepatic         | [6]          |
| Excretion                             | 60 - 70% unchanged<br>renally | 30 - 50% unchanged<br>renally | [6]          |

Note: Values are approximate and can vary based on formulation, fed/fasted state, and patient population.

## Pharmacodynamics

### Key PK/PD Index

For  $\beta$ -lactam antibiotics like amoxicillin, the primary pharmacodynamic index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[11][12] A generally accepted target for achieving maximal bacteriological effect with penicillins against pathogens like *Streptococcus pneumoniae* is a %fT > MIC of 35-40%. [11]

## Data Presentation: In Vitro Susceptibility

The clinical efficacy of amoxicillin-clavulanate is dependent on the MIC of the target pathogen. The table below presents the MIC distribution for amoxicillin-clavulanate against two common respiratory pathogens.

| Organism                 | Amoxicillin-Clavulanate<br>MIC ( $\mu$ g/mL) | Reference(s) |
|--------------------------|----------------------------------------------|--------------|
| MIC <sub>50</sub>        | MIC <sub>90</sub>                            |              |
| Streptococcus pneumoniae | 1.0/0.5                                      | 2.0/1.0      |
| Haemophilus influenzae   | 0.5/0.25 (Mode)                              | 2.0/1.0      |

Note: MIC values are expressed as amoxicillin concentration/clavulanic acid concentration. The Clinical and Laboratory Standards Institute (CLSI) has recently revised the breakpoints for *H. influenzae*, with  $\leq 2/1$   $\mu$ g/mL now considered susceptible.[13]

## Experimental Protocols

The characterization of amoxicillin-clavulanate's PK/PD profile relies on a variety of standardized experimental models and analytical methods.

### In Vitro Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

- Method: Broth microdilution is the standard reference method.[14][15]
- Media: Cation-adjusted Mueller-Hinton broth is used. For fastidious organisms like *S. pneumoniae*, it is supplemented with 3-5% lysed horse blood.[15]
- Preparation: Serial two-fold dilutions of amoxicillin are prepared in microtiter plates. Clavulanic acid is typically added at a fixed concentration (e.g., 2  $\mu$ g/mL) or in a fixed ratio (e.g., 2:1) to the amoxicillin dilutions.[14]
- Inoculum: A standardized bacterial suspension is prepared from a culture in the exponential growth phase and diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.[15]
- Incubation: Plates are incubated at 35-37°C for 18-24 hours.

- Endpoint: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

## In Vivo Animal Infection Models

Animal models are crucial for evaluating in vivo efficacy and establishing PK/PD targets.

Protocol: Murine Thigh Infection Model This model is frequently used to study the efficacy of antibiotics against various pathogens, including *S. pneumoniae*.[15]

- Animal Strain: Specific pathogen-free mice (e.g., ICR strain).
- Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to create a more severe infection and isolate the effect of the antibiotic. [15]
- Simulating Human PK: To prolong the antibiotic half-life in mice to better mimic that in humans, renal impairment can be induced via subcutaneous injection of uranyl nitrate.[15]
- Infection: A standardized inoculum (e.g.,  $10^6$  to  $10^7$  CFU) of the test organism is injected into the thigh muscle of each mouse.
- Treatment: Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). Amoxicillin-clavulanate is administered subcutaneously or orally at various doses and dosing intervals.
- Endpoint: At 24 hours post-treatment initiation, mice are euthanized, the thighs are excised and homogenized, and bacterial counts (CFU/thigh) are determined. Efficacy is measured by the change in  $\log_{10}$  CFU compared to untreated controls.[12]

Protocol: Respiratory Tract Infection Models These models are used to assess efficacy in infections like pneumonia.

- Animal Strain: Mice or rats.[11]
- Infection: Animals are lightly anesthetized and infected via intranasal instillation of a bacterial suspension (*S. pneumoniae* or *H. influenzae*).[11]

- Treatment: Dosing is initiated post-infection. In sophisticated models, a computer-controlled infusion system can be used in rats to precisely mimic the plasma concentration-time profiles observed in humans after oral dosing.[11]
- Endpoint: At the end of the treatment period, animals are euthanized, and lungs are homogenized to quantify the bacterial load.[11]

## Human Pharmacokinetic Studies & Bioanalysis

Protocol: Single-Dose Bioavailability/Bioequivalence Study

- Design: Typically an open-label, randomized, single-dose, two-period crossover study.[7][10]
- Subjects: Healthy adult male or female volunteers, usually under fasting conditions.
- Procedure: Subjects receive a single oral dose of the test or reference formulation. After a washout period of at least one week, they receive the other formulation.[10]
- Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at numerous time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).[7]
- Sample Processing: Plasma is immediately separated by centrifugation and stored frozen (e.g., -60°C or below) until analysis.

Protocol: Bioanalytical Method (HPLC or LC-MS/MS) High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying amoxicillin and clavulanic acid in plasma.[16][17][18]

- Sample Preparation: Plasma samples are typically pre-treated by protein precipitation using an organic solvent like methanol or perchloric acid.[16][18]
- Chromatography: Separation is achieved on a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile and buffer solution.[16]
- Detection:

- HPLC-UV: Detection is performed at a wavelength of approximately 220-227 nm.[14][16]  
For clavulanic acid, sensitivity can be increased by pre-column derivatization with imidazole, with detection at 311 nm.[17]
- LC-MS/MS: This method offers higher specificity and lower limits of quantification.
- Quantification: Concentrations are determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve prepared in blank plasma.[16]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Idh.la.gov [Idh.la.gov]
- 2. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medisearch.io [medisearch.io]
- 4. pathnistics.com [pathnistics.com]
- 5. researchgate.net [researchgate.net]
- 6. urology-textbook.com [urology-textbook.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Pharmacokinetics of amoxicillin and clavulanic acid administered alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojs2.sbm.ac.ir [ojs2.sbm.ac.ir]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Amoxicillin-Clavulanate Breakpoints Against *Haemophilus influenzae*: Rationale for Revision by the Clinical and Laboratory Standards Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against  $\beta$ -Lactamase-Producing *Escherichia coli* in a Yucatan Miniature Pig Model That Mimics Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of amoxicillin and clavulanic acid, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [pharmacokinetics and pharmacodynamics of amoxicillin-clavulanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260260#pharmacokinetics-and-pharmacodynamics-of-amoxicillin-clavulanate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)